AlgB protein
Description
AlgB is a transcriptional regulator encoded by the algB gene in Pseudomonas aeruginosa, a pathogen notorious for chronic pulmonary infections in cystic fibrosis patients. It belongs to the NtrC subclass of two-component response regulators (TCS) and plays a pivotal role in the biosynthesis of alginate, a capsular polysaccharide critical for biofilm formation and virulence .
Properties
CAS No. |
135434-51-4 |
|---|---|
Molecular Formula |
C10H21NO4 |
Synonyms |
AlgB protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Regulatory Proteins
Table 1: Functional Comparison of AlgB with Key Regulatory Proteins
Key Findings :
AlgB vs. AlgR: Hierarchy: AlgB and AlgR are both essential for alginate synthesis but operate in parallel pathways. Mechanism: AlgR directly binds the algD promoter, while AlgB enhances transcriptional efficiency through unknown intermediates .
AlgB vs. KinB :
- Two-Component System : KinB, the cognate sensor kinase, unexpectedly acts as a phosphatase for AlgB, dephosphorylating it to suppress acute virulence traits (e.g., pyocyanin production) .
- Functional Divergence : In Pseudomonas fluorescens, KinB regulates motility independently of AlgB, highlighting species-specific adaptations .
AlgB vs. IHF: Promoter Binding: IHF binds a consensus sequence in the algB promoter, inducing DNA bending to facilitate transcription. This interaction is critical in non-mucoid strains but redundant in mucoid strains where AlgT compensates .
Cross-Species Homologs: Vibrio spp.: AlgB-like proteins in Vibrio penaeicida and V. alginolyticus share 93.87% amino acid identity with AlgB but remain uncharacterized. Their putative role as alginate lyases suggests functional divergence .
Table 2: Alginate Production in P. aeruginosa Mutants
Structural and Mechanistic Insights
- DNA Binding : AlgB’s C-terminal domain binds AT-rich sequences in the algD promoter, a feature shared with NtrC-family proteins .
- Phosphorylation Dynamics : While AlgB can be phosphorylated by KinB, its activity in alginate production occurs even in the absence of phosphorylation, suggesting alternative activation mechanisms .
- IHF Synergy : IHF binding at the algB promoter creates a DNA scaffold that enhances RNA polymerase recruitment, a mechanism analogous to IHF’s role in E. coli phage λ integration .
Clinical and Biotechnological Relevance
- Biofilm Formation : AlgB-mediated alginate production is linked to antibiotic resistance in cystic fibrosis infections. Strains with algB mutations show reduced biofilm robustness, making them targets for anti-virulence therapies .
- CRISPR–Cas Regulation: The KinB–AlgB system represses CRISPR–Cas immunity in P. aeruginosa, suggesting a trade-off between biofilm formation and phage defense .
Q & A
Q. What experimental methods are recommended for quantifying AlgB protein levels in Pseudomonas aeruginosa cultures?
The Bradford assay is a widely used method for protein quantification, relying on Coomassie Brilliant Blue G-250 dye binding to proteins. For AlgB, ensure cell lysates are centrifuged to remove debris, and use BSA as a standard curve reference. Absorbance at 595 nm correlates with protein concentration . For higher specificity, pair this with SDS-PAGE and Western blotting using AlgB-specific antibodies.
Q. How can researchers predict the tertiary structure of AlgB for functional analysis?
Utilize AlphaFold2 via Google Colab to generate ab initio structural models of AlgB. Input the amino acid sequence (UniProt ID: reference required) into the Colab notebook, run the prediction pipeline, and validate the model using ChimeraX for structural alignment with homologous response regulators (e.g., NtrC, CheY) 19 .
Q. What databases provide reliable annotations for this compound domains and functional motifs?
The Protein Data Bank (PDB) and UniProt offer curated structural and functional annotations. For AlgB, search using its accession ID to retrieve conserved domains (e.g., N-terminal response regulator receiver domain) and homology data. The Proteins API (EMBL-EBI) allows programmatic retrieval of cross-referenced data, including gene ontology (GO) terms and interactome networks .
Advanced Research Questions
Q. How can transcriptional regulation of algB be experimentally dissected to resolve contradictions in its mucoid-phase independence?
Primer extension analysis is critical for mapping transcription start sites (TSS). Isolate RNA from mucoid (Alg+) and non-mucoid (Alg−) P. aeruginosa strains, hybridize with a radiolabeled primer complementary to the algB leader sequence, and compare extension products via sequencing gels. Evidence suggests algB transcription initiates 286 bp upstream of the ATG codon, independent of mucoid status, unlike algD . To resolve discrepancies, combine this with promoter-reporter fusions (e.g., cat gene) in mutant backgrounds (e.g., algT::Tn5) .
Q. What methodologies are optimal for identifying AlgB interaction partners in two-component regulatory systems?
Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is recommended. Crosslink P. aeruginosa lysates expressing tagged AlgB (e.g., His-tag), immunoprecipitate using affinity resins, and identify co-eluted proteins via LC-MS/MS. Validate interactions using bacterial two-hybrid assays or surface plasmon resonance (SPR) for binding kinetics. Databases like AffinDB and BindingDB provide curated affinity data for known interactors (e.g., histidine kinases) .
Q. How should researchers address discrepancies in AlgB’s role in algD activation across different mutant strains?
Use site-directed mutagenesis to test specific residues in AlgB’s DNA-binding domain (e.g., residues 130–449). Clone mutant algB alleles into low-copy-number plasmids (e.g., pLAFR3) and measure algD promoter activity via β-galactosidase assays in algB knockout strains. Epistatic analysis with algT mutants can clarify hierarchical regulation. Contradictions may arise from strain-specific sigma factor dependencies or unrecognized post-translational modifications .
Q. What computational tools can integrate structural and functional data to model AlgB’s regulatory mechanism?
Molecular dynamics (MD) simulations (e.g., GROMACS) can model AlgB’s conformational changes upon phosphorylation. Input AlphaFold-predicted structures and simulate phosphorylation at Asp-57 (a conserved residue in response regulators). Compare DNA-binding affinity predictions (e.g., HADDOCK) for phosphorylated vs. unphosphorylated states. Cross-validate with chromatin immunoprecipitation (ChIP-seq) data to identify in vivo binding sites 19 .
Methodological Resources
- Quantitative Analysis : Bradford assay protocols , ELISA optimization .
- Structural Prediction : AlphaFold2 Colab workflows 19, ChimeraX tutorials 19.
- Transcriptional Regulation : Primer extension , promoter-reporter constructs .
- Interaction Studies : Co-IP/MS protocols , BindingDB affinity queries .
- Data Integration : Proteins API , UniProt annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
